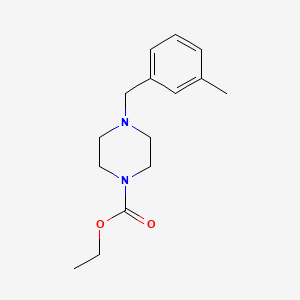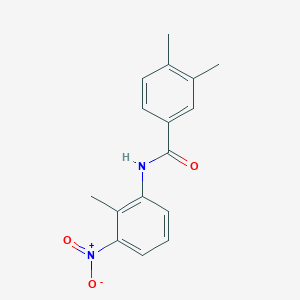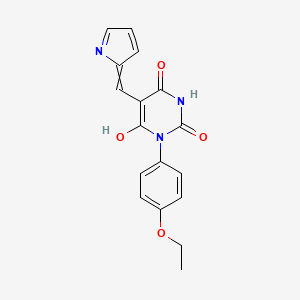![molecular formula C10H13N3O2S B5867484 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide, also known as HAMC, is a chemical compound that has been widely studied for its potential use in scientific research. HAMC belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Wirkmechanismus
The exact mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and physiological effects:
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects. Furthermore, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-diabetic effects, which may make it useful in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities, which make it useful for studying the mechanisms of cell growth, inflammation, and apoptosis. However, there are also some limitations to using 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide in lab experiments. For example, it may have low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide. One direction is to further investigate its anti-tumor effects and its potential as an anti-cancer agent. Another direction is to investigate its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide and its effects on various signaling pathways and enzymes. Finally, more research is needed to investigate the potential use of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide in the treatment of diabetes.
Synthesemethoden
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzaldehyde with N-methylhydrazinecarbothioamide, followed by acetylation and purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-diabetic effects, which may make it useful in the treatment of diabetes.
Eigenschaften
IUPAC Name |
1-[[2-(4-hydroxyphenyl)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H,12,15)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZTRGZOFGVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)

![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)
